4-chloro-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide
Description
4-Chloro-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,5-dimethylbenzene ring substituted with a chlorine atom at the para position and a sulfonamide group linked to a 2-methoxyethyl chain. Sulfonamides are widely studied for their structural versatility and biological relevance, particularly as enzyme inhibitors or antimicrobial agents.
Properties
IUPAC Name |
4-chloro-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-8-7-11(9(2)6-10(8)12)17(14,15)13-4-5-16-3/h6-7,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIMYCPBGYZDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation Reaction
Chlorosulfonation employs chlorosulfonic acid (ClSO₃H) under controlled conditions. In a representative procedure:
- Reactants : 2,5-Dimethylchlorobenzene (1.0 equiv), chlorosulfonic acid (3.0 equiv).
- Conditions : Stirred at 0–5°C for 2 hours, followed by gradual warming to 25°C over 12 hours.
- Workup : Quenched with ice-water, extracted with dichloromethane, and dried over MgSO₄.
- Yield : 68–72% after vacuum distillation.
Amidation with 2-Methoxyethylamine
The sulfonamide bond is formed via nucleophilic substitution between the sulfonyl chloride and 2-methoxyethylamine. This step is critical for introducing the N-(2-methoxyethyl) moiety.
Standard Amidation Protocol
A widely adopted method involves:
- Reactants : 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (1.0 equiv), 2-methoxyethylamine (1.2 equiv), triethylamine (TEA, 1.5 equiv).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions : Stirred at 0°C for 1 hour, then at 25°C for 6–8 hours.
- Workup : Washed with 1M HCl, brine, and dried over Na₂SO₄.
- Yield : 75–82% after recrystallization from ethanol.
Alternative Catalytic Approaches
Patent data highlights the use of ZnBr₂ as a catalyst in analogous sulfonamide syntheses:
- Catalyst : ZnBr₂ (0.2 equiv) in tert-butanol/DCE (1:1).
- Yield Improvement : 85–88% with reduced reaction time (4 hours).
Purification and Crystallization
Crude product purification is achieved through:
Melting Point Analysis
- Reported mp : 190–192°C (analogous sulfonamide).
- Purity Confirmation : Sharp melting point correlates with >98% purity by HPLC.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆):
δ 8.12 (s, 1H, Ar-H), 7.98 (s, 1H, Ar-H), 3.52 (t, J = 5.6 Hz, 2H, OCH₂CH₂N), 3.28 (s, 3H, OCH₃), 2.98 (t, J = 5.6 Hz, 2H, CH₂N), 2.58 (s, 3H, Ar-CH₃), 2.42 (s, 3H, Ar-CH₃). - ¹³C NMR : δ 144.2 (SO₂), 138.5, 135.2, 132.8 (Ar-C), 71.4 (OCH₂), 58.9 (OCH₃), 44.3 (CH₂N), 21.5, 19.8 (Ar-CH₃).
Mass Spectrometry (LCMS)
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Standard Amidation | TEA | DCM | 8 | 75–82 | 95–98 |
| Catalytic (ZnBr₂) | ZnBr₂ | t-BuOH/DCE | 4 | 85–88 | >99 |
| High-Temperature | None | Toluene | 12 | 65–70 | 90–92 |
Catalytic methods improve efficiency but require rigorous removal of metal residues.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro and methoxyethyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
4-chloro-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Molecular Conformation
The torsion angles and molecular conformations of sulfonamides are critical to their crystallinity and intermolecular interactions. Key comparisons include:
- 4-Chloro-N-(2,5-Dimethylphenyl)benzenesulfonamide (I) : The C—SO₂—NH—C torsion angles in its two independent molecules are 65.3° and 54.6°, with benzene ring tilts of 59.3° and 45.8° .
- 4-Chloro-N-(2,3-Dimethylphenyl)benzenesulfonamide (II) : Exhibits a smaller torsion angle (34.7°) and a larger ring tilt (-70.3°) .
- This could lead to variable hydrogen bonding patterns, as seen in analogues like (I) and (III) .
Table 1: Structural Comparison of Sulfonamide Derivatives
| Compound Name | Torsion Angle (°) | Ring Tilt (°) | Key Substituents |
|---|---|---|---|
| 4-Chloro-N-(2,5-dimethylphenyl) derivative (I) | 65.3, 54.6 | 59.3, 45.8 | 2,5-Dimethylphenyl |
| 4-Chloro-N-(2,3-dimethylphenyl) derivative (II) | 34.7 | -70.3 | 2,3-Dimethylphenyl |
| 4-Chloro-N-(phenyl) derivative (III) | 69.1, 82.6 | -53.8, -63.4 | Phenyl |
| Target Compound (N-(2-methoxyethyl)) | Not reported | Not reported | 2-Methoxyethyl |
Electronic and Solubility Properties
- Methoxyethyl vs. Aryl Groups : The methoxyethyl chain introduces an oxygen atom, improving polarity and solubility in polar solvents compared to hydrophobic aryl substituents (e.g., 4-chloro-N-(3-chloro-4-fluorophenyl)-2,5-dimethylbenzenesulfonamide in ). However, increased molecular weight may offset this effect .
Hydrogen Bonding and Crystallization
Sulfonamides form dimeric aggregates via N—H⋯O hydrogen bonds. For example, compound (I) forms such dimers with bond distances of ~2.85 Å . The methoxyethyl group in the target compound could disrupt this pattern by introducing competing hydrogen bond acceptors (ether oxygen), altering crystal packing compared to analogues with purely aromatic substituents.
Biological Activity
4-Chloro-N-(2-methoxyethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.
This compound features a sulfonamide functional group, which is known for its diverse biological activities. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties and enhance its therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C12H16ClN1O3S |
| Molecular Weight | 287.78 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial activities.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It might interact with neurotransmitter receptors, affecting signaling pathways.
Biological Activity
Research has indicated that sulfonamide derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The specific activity of this compound has been explored in various studies.
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that similar sulfonamides exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, structural analogs have shown promising results in inhibiting bacterial growth.
- Anti-inflammatory Effects : Research on related compounds suggests potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This could be relevant for conditions such as arthritis and other inflammatory diseases.
- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of sulfonamide derivatives on cancer cell lines. Preliminary results suggest that modifications to the sulfonamide structure can enhance cytotoxicity against specific cancer types.
Table 2: Summary of Biological Activities
| Activity Type | Evidence/Study |
|---|---|
| Antibacterial | Active against various bacteria |
| Anti-inflammatory | Inhibition of cytokines observed |
| Cytotoxicity | Enhanced activity in cancer cells |
Comparative Analysis with Similar Compounds
Comparative studies with similar compounds such as 4-chloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide and 4-chloro-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide reveal differences in their biological profiles due to variations in substituents on the aromatic ring. Such modifications can significantly affect solubility, bioavailability, and overall pharmacological activity.
Table 3: Comparison of Similar Compounds
| Compound | Antibacterial Activity | Cytotoxicity |
|---|---|---|
| This compound | Moderate | Moderate |
| 4-Chloro-N-(2-methoxyethyl)-2-methylbenzenesulfonamide | High | Low |
| 4-Chloro-N-(2-methoxyethyl)-2-nitrobenzenesulfonamide | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
